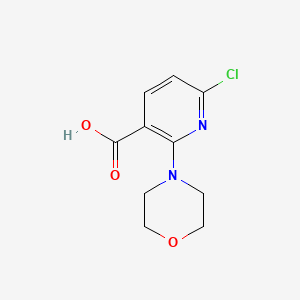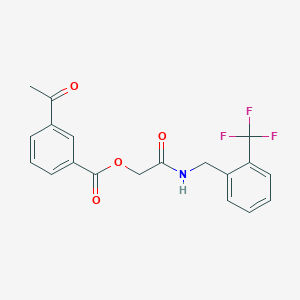
(3-Phenylcyclobutyl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Phenylcyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1803611-35-9 . It has a molecular weight of 197.71 . The compound is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15N.ClH/c12-8-9-6-11(7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 197.71 . It is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Catalysis and Chemical Reactions : A study by Karabuğa et al. (2015) demonstrated the use of related compounds in efficient transfer hydrogenation reactions. They synthesized quinazoline-based ruthenium(II) complexes which showed excellent conversions in the transfer hydrogenation of acetophenone derivatives, highlighting potential applications in catalysis and organic synthesis (Şemistan Karabuğa et al., 2015).
Photocytotoxicity and Cellular Imaging : Basu et al. (2014) explored the photocytotoxic properties of Iron(III) complexes, which included compounds similar to (3-Phenylcyclobutyl)methanamine hydrochloride. These complexes displayed unprecedented photocytotoxicity in red light and were used for cellular imaging, suggesting their potential in medical and biological research (Uttara Basu et al., 2014).
Chemical Synthesis : Aghekyan et al. (2013) synthesized new derivatives of (1-phenylcyclopentyl)methanamine, which is structurally similar to this compound. Their work contributed to the broad spectrum of compounds containing 1-phenylcyclopentylmethylamino group, relevant in the field of chemical synthesis (A. A. Aghekyan et al., 2013).
Anticancer Activity : Research by Mbugua et al. (2020) on palladium (Pd)II and platinum (Pt)II complexes, derived from Schiff base ligands similar to this compound, showed significant anticancer activity against various human cancerous cell lines. This study opens up potential applications in the development of anticancer drugs (S. Mbugua et al., 2020).
Analytical Chemistry : Kong et al. (1980) discussed the combined effects of pH and surface-active-ion concentration in reversed-phase liquid chromatography, using compounds including octylamine hydrochloride, which is related to this compound. Their study aids in understanding the retention mechanism in chromatography, relevant in analytical chemistry (R. C. Kong et al., 1980).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
(3-phenylcyclobutyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-6-11(7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGVHJLRNHXQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC=CC=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)
![N-benzyl-2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2932578.png)

![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)

![{[(Furan-2-yl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2932584.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2932585.png)





